molecular formula C4H7BrO B6227555 2-(1-bromoethyl)oxirane CAS No. 3055-08-1

2-(1-bromoethyl)oxirane

Cat. No.: B6227555
CAS No.: 3055-08-1
M. Wt: 151
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Description

2-(1-Bromoethyl)oxirane is a brominated epoxide with the molecular formula C₄H₇BrO (molecular weight: 151.00 g/mol). The compound features an oxirane (epoxide) ring substituted with a bromoethyl group. The position of the bromine (on the ethyl chain) critically influences its reactivity and applications.

Properties

CAS No.

3055-08-1

Molecular Formula

C4H7BrO

Molecular Weight

151

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(1-Bromoethyl)oxirane can be synthesized through the reaction of 1-bromo-2-chloroethane with sodium hydroxide, which induces the formation of the oxirane ring. The reaction typically occurs under basic conditions and involves the intramolecular nucleophilic substitution of the halogen atoms .

Industrial Production Methods: Industrial production of this compound often involves the use of epichlorohydrin as a starting material. The process includes the bromination of epichlorohydrin followed by the formation of the oxirane ring through a base-catalyzed reaction. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Bromoethyl)oxirane undergoes various chemical reactions, including:

    Ring-opening reactions: These can occur under both acidic and basic conditions.

    Substitution reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening reactions.

    Basic conditions: Sodium hydroxide or potassium hydroxide are commonly used bases for these reactions.

Major Products:

    Ring-opening products: Depending on the reaction conditions, the major products can include diols or halohydrins.

    Substitution products: Various substituted oxiranes can be formed by replacing the bromine atom with other nucleophiles.

Scientific Research Applications

2-(1-Bromoethyl)oxirane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of bioactive molecules.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(1-bromoethyl)oxirane involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The bromine atom also serves as a good leaving group, facilitating substitution reactions. These properties make it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Brominated Epoxides

Structural and Reactivity Differences

2-(2-Bromoethyl)oxirane
  • Structure : Bromine is on the terminal carbon of the ethyl chain.
  • Synthesis : Prepared via epoxidation of 4-bromobut-1-ene using m-chloroperbenzoic acid (mCPBA) .
  • Reactivity: Undergoes nucleophilic substitution (e.g., with phenol derivatives to form 2-(2-phenoxyethyl)oxirane) . Terminal bromine allows for extended chain modifications.
(Bromomethyl)oxirane (Epibromohydrin)
  • Structure : Bromine is directly adjacent to the epoxide ring (CH₂Br-O-CH₂).
  • Applications : Used as a cross-linking agent in biopolymer modifications (e.g., chitosan derivatives) due to its high electrophilicity .
  • Reactivity : Faster substitution kinetics compared to 2-(2-bromoethyl)oxirane due to proximity to the epoxide ring.
Hypothetical 2-(1-Bromoethyl)oxirane
  • Structure : Bromine is on the first carbon of the ethyl chain (adjacent to the epoxide).
  • Predicted Reactivity : Steric hindrance near the epoxide may reduce nucleophilic substitution rates compared to the 2-bromoethyl analog. However, electronic effects from the epoxide could enhance electrophilicity.

Comparison Table: Key Brominated Epoxides

Compound Molecular Formula Molecular Weight Bromine Position Key Applications/Reactivity References
2-(2-Bromoethyl)oxirane C₄H₇BrO 151.00 Terminal Intermediate in organic synthesis
(Bromomethyl)oxirane C₃H₅BrO 136.98 Adjacent to epoxide Cross-linking agent for polymers
This compound* C₄H₇BrO 151.00 Adjacent to epoxide Hypothetical; limited direct data N/A
2-(3-Methylphenyl)oxirane C₉H₁₀O 134.18 Aromatic substituent Substrate in regioselective alkylations

*Hypothetical compound based on structural analogy.

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